

# Initial Clinical Trial Findings for ETC-159: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the initial clinical trial findings for **ETC-159**, a novel, orally available small molecule inhibitor of Porcupine (PORCN). **ETC-159** targets the Wnt signaling pathway, which is implicated in the proliferation and differentiation of various cancers. This document synthesizes data from early-phase clinical trials, focusing on pharmacokinetics, pharmacodynamics, safety, and preliminary efficacy.

### **Core Mechanism of Action**

**ETC-159** is a potent inhibitor of PORCN, an enzyme essential for the palmitoylation and subsequent secretion of Wnt ligands.[1] By inhibiting PORCN, **ETC-159** blocks all Wnt ligand secretion, thereby downregulating the Wnt signaling pathway.[2] In preclinical studies, this mechanism has been shown to induce tumor regression in patient-derived xenograft models.[1] The drug has demonstrated an IC50 of 2.9 nM for inhibiting  $\beta$ -catenin reporter activity in STF3A cells.[3][4]

## **Preclinical Pharmacology**

In murine models, **ETC-159** exhibits good oral bioavailability.[4] Following a single 5 mg/kg oral dose in mice, it is rapidly absorbed with a Tmax of approximately 0.5 hours and 100% oral bioavailability.[3] The plasma half-life is about 1.18 hours, and its concentration remains above the in vitro IC50 for at least 16 hours.[3] Preclinical studies have shown that **ETC-159** 



effectively inhibits the growth of mouse mammary tumor virus-Wnt1 tumors and induces differentiation in colon cancers with RSPO translocations.[3][5]

# Clinical Trial Data Phase 1A Monotherapy Study (NCT02521844)

The first-in-human, open-label, multi-center Phase 1A study aimed to determine the safety, maximum tolerated dose (MTD), pharmacokinetics, and pharmacodynamics of **ETC-159** in patients with advanced solid tumors.[1]

Patient Demographics and Dosing Cohorts (as of 18 Jan 2017)[1]

| Characteristic     | Value              |
|--------------------|--------------------|
| Number of Patients | 16                 |
| Gender             | 80% Male           |
| Median Age (Range) | 55 years (19-68)   |
| Dose Cohorts       | Number of Patients |
| 1 mg               | 2                  |
| 2 mg               | 2                  |
| 4 mg               | 3                  |
| 8 mg               | 4                  |
| 16 mg              | 3                  |
| 30 mg              | 2                  |

Pharmacokinetics and Pharmacodynamics[1]



| Parameter                  | Finding                                                                                                                   |
|----------------------------|---------------------------------------------------------------------------------------------------------------------------|
| Cmax                       | Increased with dose                                                                                                       |
| Mean t1/2                  | 14 hours                                                                                                                  |
| Pharmacodynamic Modulation | Reduction of AXIN2 mRNA in whole blood and hair follicles, and doubling of serum β-CTX levels observed from 4 mg onwards. |

#### Safety and Tolerability[1]

| Adverse Event (≥20% incidence) | Percentage |
|--------------------------------|------------|
| Vomiting                       | 32%        |
| Anorexia                       | 31%        |
| Fatigue                        | 31%        |
| Dysgeusia                      | 25%        |
| Constipation                   | 25%        |

A dose-limiting toxicity (DLT) of hyperbilirubinemia was observed at the 16 mg dose.[1] Increased bone turnover, as indicated by elevated  $\beta$ -CTX levels, was an on-target effect, with some patients experiencing reduced bone mineral density.[1]

#### Preliminary Efficacy[1]

No objective responses were observed, but two patients (one with colorectal cancer at 2 mg and one with peritoneal carcinoma at 4 mg) had stable disease for 6 and 8 cycles, respectively. [1]

## Phase 1B Combination Therapy Study (ETC-159 with Pembrolizumab)

This phase of the study evaluated the safety and preliminary efficacy of **ETC-159** in combination with the immune checkpoint inhibitor pembrolizumab in patients with advanced or



metastatic solid tumors, particularly microsatellite stable (MSS) cancers.[6][7]

Patient Demographics and Dosing Cohorts[7]

| Characteristic         | Value                |
|------------------------|----------------------|
| Number of Patients     | 20                   |
| Gender                 | 50% Male, 50% Female |
| Mean Age               | 51.4 years           |
| Dose Cohorts (ETC-159) | Number of Patients   |
| 8 mg                   | 6                    |
| 16 mg                  | 14                   |

Safety and Tolerability (Combination Therapy)[7]

The combination was generally well-tolerated, with most treatment-emergent adverse events (TEAEs) being grade 1 or 2.[7]

| Adverse Event (Most Common) | Percentage |
|-----------------------------|------------|
| Dysgeusia                   | 65%        |
| β-CTX increase              | 30%        |
| Fatigue                     | 25%        |
| Constipation                | 20%        |
| Nausea                      | 20%        |

Dose-limiting toxicities included Grade 3 colitis and immune-related enteritis (at 16 mg) and pneumonitis and erythema with fever (at 8 mg).[7] The maximum tolerated dose (MTD) and recommended dose (RD) for the combination was determined to be 8 mg of **ETC-159**.[7]

Preliminary Efficacy (Combination Therapy)[7]



Of the 15 evaluable patients, 40% (6 patients) demonstrated clinical benefit, including one partial response (PR) and five instances of stable disease (SD).[7] These benefits were observed in patients with ovarian, lung, pancreatic, urachal, and MSS colorectal cancer with an RSPO fusion.[7]

## **Experimental Protocols**

Phase 1A Study Design[1] Patients with advanced solid tumors received **ETC-159** orally once every other day in a 28-day cycle. Dose escalation followed an ordinal continual reassessment method. The dose-limiting toxicity period was 28 days.

Pharmacodynamic Assessment[1][6] Pharmacodynamic effects were evaluated by measuring AXIN2 mRNA levels in whole blood and hair follicles. Bone turnover was monitored through radiological and serum markers, specifically serum β-CTX levels.

Phase 1B Combination Study Design[7][8] Eligible patients had advanced or metastatic solid malignancies and had failed standard treatments. The study followed a 3+3 dose escalation design with a DLT period of 42 days. **ETC-159** was administered orally every other day in 21-day cycles at doses of 8 mg and 16 mg. Pembrolizumab was administered intravenously at 200 mg every three weeks. Responses were assessed every 6 weeks according to RECIST 1.1 criteria.

### **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of ETC-159 in the Wnt signaling pathway.





Click to download full resolution via product page

Caption: Workflow for the Phase 1B clinical trial of ETC-159 with pembrolizumab.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ascopubs.org [ascopubs.org]
- 2. ETC-159, an Upstream Wnt inhibitor, Induces Tumour Necrosis via Modulation of Angiogenesis in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Made-In-Singapore Cancer Drug ETC-159 Advances In Clinical Trials EDDC [eddc.sg]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Initial Clinical Trial Findings for ETC-159: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607375#initial-clinical-trial-findings-for-etc-159]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com